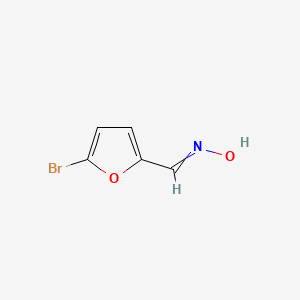

2-Furancarboxaldehyde, 5-bromo-, oxime

CAS No.: 4465-70-7

Cat. No.: VC20557910

Molecular Formula: C5H4BrNO2

Molecular Weight: 189.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4465-70-7 |

|---|---|

| Molecular Formula | C5H4BrNO2 |

| Molecular Weight | 189.99 g/mol |

| IUPAC Name | N-[(5-bromofuran-2-yl)methylidene]hydroxylamine |

| Standard InChI | InChI=1S/C5H4BrNO2/c6-5-2-1-4(9-5)3-7-8/h1-3,8H |

| Standard InChI Key | IFWZXDMZYQEEFZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(OC(=C1)Br)C=NO |

Introduction

Structural and Molecular Characteristics

2-Furancarboxaldehyde, 5-bromo-, oxime (molecular formula: ) features a five-membered furan ring substituted with a bromine atom at the 5-position and an oxime group at the 2-position. The oxime group arises from the condensation of the aldehyde functionality with hydroxylamine. The compound’s planar structure and electron-withdrawing bromine atom enhance its electrophilic reactivity, making it amenable to nucleophilic substitutions and cycloadditions .

Synthesis Methodologies

Preparation of 5-Bromo-2-Furaldehyde

The synthesis of 2-furancarboxaldehyde, 5-bromo-, oxime begins with the preparation of its precursor, 5-bromo-2-furaldehyde. A patented method involves the use of an ionic liquid brominating agent, 1-butyl-3-methylimidazolium tribromide, to brominate 2-furaldehyde under mild conditions . This approach avoids direct handling of elemental bromine, improving safety and reducing environmental impact. The reaction proceeds as follows:

Key parameters include a reaction temperature of 60–80°C and a yield of 87.6% with >96% purity .

Oxime Formation

The oxime derivative is synthesized by reacting 5-bromo-2-furaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or pyridine. This reaction typically occurs at room temperature or under mild heating (50–70°C) . The mechanism involves nucleophilic attack by hydroxylamine on the aldehyde carbonyl, followed by dehydration to form the oxime:

Yields for this step range from 60% to 75%, depending on reaction conditions .

Physicochemical Properties

The bromine atom increases molecular polarity, enhancing solubility in dichloromethane and dimethylformamide. The oxime group contributes to hydrogen-bonding interactions, influencing crystallinity .

Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols. For example, reaction with sodium phenoxide yields 5-phenoxy-2-furaldehyde derivatives :

Condensation Reactions

The oxime group participates in condensation with active methylene compounds. For instance, reaction with malononitrile in ethanol produces cyanoacrylonitrile derivatives :

Comparative Analysis with Related Compounds

The bromine-oxime synergy in 2-furancarboxaldehyde, 5-bromo-, oxime enhances its stability and reactivity compared to non-halogenated analogs .

Applications and Industrial Relevance

-

Pharmaceutical Intermediates: Used in synthesizing antifungal and antibacterial agents due to the oxime’s bioisosteric properties .

-

Agrochemicals: Serves as a precursor for herbicides targeting weed-specific enzymes .

-

Materials Science: Functionalized furans are incorporated into conductive polymers and sensors .

Future Directions

Research should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume